Cas no 480452-05-9 (N-Boc-2-methyl-1,3-propanediamine)

N-Boc-2-methyl-1,3-propanediamine is a protected diamine derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability and selectivity in synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical research, where controlled amine reactivity is essential. Its methyl substitution introduces steric influence, enabling tailored reactivity in asymmetric synthesis. The Boc group allows for selective deprotection under mild acidic conditions, facilitating further functionalization. This reagent is valued for its high purity, consistent performance, and compatibility with a range of reaction conditions, making it a reliable choice for complex molecular constructions.
N-Boc-2-methyl-1,3-propanediamine structure
480452-05-9 structure
商品名:N-Boc-2-methyl-1,3-propanediamine
CAS番号:480452-05-9
MF:C9H20N2O2
メガワット:188.2673
MDL:MFCD06804536
CID:931753
PubChem ID:87558641

N-Boc-2-methyl-1,3-propanediamine 化学的及び物理的性質

名前と識別子

    • N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane
    • n-(3-amino-2-methylpropyl)carbamic acid tert-butyl ester
    • tert-butyl 3-amino-2-methylpropylcarbamate
    • tert-butyl N-(3-amino-2-methylpropyl)carbamate
    • N-(tert-Butoxycarbonyl)-2-methyl-1,3-propanediamine
    • N-Boc-2-methyl-1,3-diaminopropane
    • N-Boc-2-methyl-1,3-propanediamine
    • tert-Butyl (3-amino-2-methylpropyl)carbamate
    • 3-BOC-AMINO-2-METHYL-PROPYLAMINE
    • CARBAMIC ACID, (3-AMINO-2-METHYLPROPYL)-, 1,1-DIMETHYLETHYL ESTER
    • ORDMEFMUSKDHOL-UHFFFAOYSA-N
    • 7481AH
    • CS-0061060
    • W17669
    • AB30339
    • SCHEMBL6560538
    • B2810
    • EN300-115160
    • AKOS011961788
    • SY025484
    • A827456
    • tert-Butyl 3-amino-2-methylpropylcarbamate, AldrichCPR
    • CHEMBL4534047
    • Z994259906
    • 480452-05-9
    • SY312456
    • MFCD31650278
    • MFCD31801837
    • MFCD06804536
    • N-Boc-2-methyl-1 pound not3-propanediamine
    • SY310411
    • DTXSID70659761
    • DB-051510
    • AS-66217
    • (S)-N1-Boc-2-methylpropane-1,3-diamine
    • MDL: MFCD06804536
    • インチ: 1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
    • InChIKey: ORDMEFMUSKDHOL-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 188.15200
  • どういたいしつりょう: 188.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.98
  • ふってん: 282.585°C at 760 mmHg
  • フラッシュポイント: 124.703°C
  • 屈折率: 1.4560-1.4590
  • PSA: 64.35000
  • LogP: 2.19710
  • ようかいせい: 未確定

N-Boc-2-methyl-1,3-propanediamine セキュリティ情報

N-Boc-2-methyl-1,3-propanediamine 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Boc-2-methyl-1,3-propanediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D493259-1g
N-Boc-2-methyl-1,3-propanediamine
480452-05-9 97%
1g
$280 2024-05-24
Enamine
EN300-115160-0.1g
tert-butyl N-(3-amino-2-methylpropyl)carbamate
480452-05-9 95.0%
0.1g
$23.0 2025-02-21
Enamine
EN300-115160-0.5g
tert-butyl N-(3-amino-2-methylpropyl)carbamate
480452-05-9 95.0%
0.5g
$50.0 2025-02-21
Enamine
EN300-115160-2.5g
tert-butyl N-(3-amino-2-methylpropyl)carbamate
480452-05-9 95.0%
2.5g
$136.0 2025-02-21
Enamine
EN300-115160-10.0g
tert-butyl N-(3-amino-2-methylpropyl)carbamate
480452-05-9 95.0%
10.0g
$450.0 2025-02-21
eNovation Chemicals LLC
Y1130806-25g
3-Boc-amino-2-methyl-propylamine
480452-05-9 95%
25g
$1115 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B2810-5g
N-Boc-2-methyl-1,3-propanediamine
480452-05-9 98.0%(GC&T)
5g
¥3890.0 2022-05-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0128-1g
3-Boc-amino-2-methyl-propylamine
480452-05-9 96%
1g
576.67CNY 2021-05-08
TRC
B667890-5mg
N-Boc-2-methyl-1,3-propanediamine
480452-05-9
5mg
$ 50.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N62680-100mg
N-Boc-2-methyl-1,3-propanediamine
480452-05-9 96%
100mg
¥259.0 2022-04-27

N-Boc-2-methyl-1,3-propanediamine 関連文献

N-Boc-2-methyl-1,3-propanediamineに関する追加情報

Comprehensive Guide to N-Boc-2-methyl-1,3-propanediamine (CAS No. 480452-05-9): Properties, Applications, and Industry Insights

N-Boc-2-methyl-1,3-propanediamine (CAS No. 480452-05-9) is a highly versatile Boc-protected diamine compound widely used in pharmaceutical synthesis, agrochemical research, and material science. Its unique molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a branched methylene chain, makes it a critical intermediate for constructing complex molecules. With the growing demand for custom synthesis building blocks and peptide coupling reagents, this compound has gained significant attention in 2024 due to its role in developing next-generation therapeutics and sustainable materials.

The N-Boc protection strategy in 480452-05-9 offers exceptional stability under basic conditions while allowing selective deprotection under mild acidic conditions—a feature highly valued in multi-step organic synthesis. Recent studies highlight its applications in creating chiral auxiliaries and bioconjugates, particularly for antibody-drug conjugates (ADCs) and targeted drug delivery systems. As the pharmaceutical industry shifts toward personalized medicine, researchers are increasingly searching for high-purity diamine derivatives like this compound to enable precise molecular modifications.

From a technical perspective, N-Boc-2-methyl-1,3-propanediamine demonstrates excellent solubility in polar aprotic solvents (e.g., DMF, DMSO), with a melting point range of 78-82°C and typical purity ≥97% (HPLC). These characteristics make it ideal for automated peptide synthesizers and flow chemistry applications—two trending topics in 2024's green chemistry initiatives. The compound's stereochemical stability also supports its use in asymmetric catalysis, addressing frequent search queries about enantioselective synthesis techniques.

Innovative applications of CAS 480452-05-9 extend to polyurethane elastomers and epoxy resin modifiers, where its diamine functionality improves crosslinking density without compromising flexibility. Material scientists are actively exploring its potential in self-healing polymers—a hot topic in sustainable materials research. Furthermore, its low toxicity profile (as confirmed by recent REACH assessments) positions it favorably against traditional diamines in biocompatible material design.

Quality control protocols for N-Boc-2-methyl-1,3-propanediamine emphasize HPLC-UV purity verification, residual solvent analysis (per ICH guidelines), and chiral HPLC characterization—addressing common quality concerns from purchasers. Leading manufacturers now provide detailed technical dossiers including stability studies (-20°C long-term storage recommendations) and compatibility data with common coupling reagents like HATU and PyBOP.

Emerging research directions for this compound include its use in DNA-encoded library (DEL) technology for drug discovery and as a linker in PROTAC degraders—two areas generating substantial interest in 2024. The compound's balanced lipophilicity (calculated logP ~1.2) makes it particularly valuable for optimizing cell permeability in drug candidates, answering frequent queries about structure-property relationships in medicinal chemistry.

From a market perspective, global demand for Boc-protected diamines is projected to grow at 6.8% CAGR (2024-2030), driven by increased R&D spending in peptide therapeutics and bioconjugation technologies. Suppliers are responding with scale-up synthesis protocols and custom packaging solutions (including argon-protected ampoules for oxygen-sensitive applications)—key considerations for industrial buyers searching for bulk specialty chemicals.

Environmental considerations for 480452-05-9 include its classification as readily biodegradable (OECD 301D) and low bioaccumulation potential—factors increasingly important in ESG-compliant chemical procurement. Modern synthesis routes employ catalytic Boc protection methods that reduce waste generation, aligning with green chemistry metrics (improved atom economy and E-factor)—topics dominating 2024's process chemistry discussions.

For analytical chemists, N-Boc-2-methyl-1,3-propanediamine produces characteristic signals in 1H NMR (δ 1.44 ppm for Boc methyl groups) and 13C NMR (δ 28.4 ppm for Boc carbons), with distinctive mass spectrometry fragmentation patterns (m/z 174 for [M+H]+). These spectral fingerprints help address common questions about compound identification and purity assessment techniques in research forums.

Future developments may explore enzymatic protection/deprotection strategies for this diamine derivative, potentially enabling biocatalytic synthesis routes—an emerging trend responding to searches about enzyme-mediated transformations. Additionally, its potential as a ligand for transition metal catalysts in C-H activation reactions represents an active area of investigation in homogeneous catalysis research.

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